Campsiketalin
Description
Contextualization within Cyclohexylethanoid Chemistry
Campsiketalin belongs to the class of compounds known as cyclohexylethanoids. koreascience.kr This group of natural products is characterized by a cyclohexane (B81311) ring connected to an ethanoid side chain. The structural diversity within this class is vast, with variations in oxidation patterns, stereochemistry, and glycosylation. The biosynthetic pathway for cyclohexylethanoids is believed to involve the oxidative dearomatization of a phenolic precursor. nsf.gov
Research into cyclohexylethanoids has revealed their presence in various plant families, including Bignoniaceae and Scrophulariaceae. koreascience.kr The isolation of this compound has expanded the known members of this chemical family and provides another example of the structural modifications that can arise from a common biosynthetic origin. koreascience.krnsf.gov
Overview of Campsis grandiflora as a Source of Bioactive Natural Products
Campsis grandiflora, also known as the Chinese trumpet vine, is a climbing plant cultivated in several Asian countries, including Korea, China, and Japan. koreascience.krplos.orgnih.gov Traditionally, its flowers have been used in Korean and Chinese medicine. koreascience.krresearchgate.net Modern scientific investigations have confirmed that this plant is a prolific source of bioactive compounds.
Phytochemical studies of Campsis grandiflora have led to the identification of a diverse array of chemical constituents, including:
Triterpenoids plos.org
Flavonoids plos.org
Phenolic acids plos.org
Iridoid glucosides koreascience.kringentaconnect.com
Phenylpropanoid glycosides koreascience.kr
The isolation of this compound, alongside other cyclohexylethanoids like campsione, halleridone, and hallerone, from the flowers of C. grandiflora underscores the chemical richness of this plant. koreascience.kr
Significance of Natural Product Discovery in Chemical Biology
The discovery of new natural products like this compound is of profound significance to the field of chemical biology. nih.govnih.gov Natural products have historically been a primary source of new drugs and have provided invaluable tools for probing biological processes. nih.govwikipedia.orgmdpi.com Their inherent structural complexity and biological pre-validation through evolution make them a unique and valuable source of chemical diversity for high-throughput screening and lead compound development. nih.govacs.org
The identification and characterization of novel compounds from natural sources contribute to our understanding of biodiversity at a molecular level and can inspire the development of new synthetic methodologies. wikipedia.org Furthermore, the study of these molecules can unveil novel biological targets and pathways, thereby advancing our fundamental knowledge of cellular function and disease. nih.govacs.org The continuous exploration of the natural world for new chemical entities remains a critical endeavor in the search for the next generation of therapeutic agents and research tools. mdpi.commdpi.com
Detailed Research Findings
The characterization of this compound was achieved through a combination of spectroscopic techniques.
| Property | Value |
| Molecular Formula | C10H20O4 koreascience.krguidechem.com |
| Appearance | Colorless oil koreascience.kr |
| Spectroscopic Data | IR (hydroxyl absorption at 3390 cm-1), HREIMS, 1H-NMR, 13C-NMR koreascience.kr |
Table 1: Physicochemical Properties of this compound
Along with this compound, several other cyclohexylethanoids were isolated from Campsis grandiflora.
| Compound Name | Compound Type |
| This compound | Cyclohexylethanoid |
| Campsione | Cyclohexylethanoid |
| Halleridone | Cyclohexylethanoid |
| 4-hydroxy-5-methoxy-3,4-(epoxyethano)-cyclohexanone | Cyclohexylethanoid |
| 4-hydroxy-4-(2-hydroxyethyl)-cyclohexanone | Cyclohexylethanoid |
| Hallerone | Cyclohexylethanoid |
Table 2: Cyclohexylethanoids from Campsis grandiflora koreascience.kr
Properties
CAS No. |
93675-96-8 |
|---|---|
Molecular Formula |
C10H20O4 |
Molecular Weight |
204.266 |
IUPAC Name |
1-(2-hydroxyethyl)-4,4-dimethoxycyclohexan-1-ol |
InChI |
InChI=1S/C10H20O4/c1-13-10(14-2)5-3-9(12,4-6-10)7-8-11/h11-12H,3-8H2,1-2H3 |
InChI Key |
DOKCJLOUSAOWIY-UHFFFAOYSA-N |
SMILES |
COC1(CCC(CC1)(CCO)O)OC |
Appearance |
Oil |
Origin of Product |
United States |
Discovery, Isolation, and Characterization
Historical Context of Isolation
The initial isolation of a new compound is often preceded by ethnobotanical knowledge, ecological observations, or broad screening programs. For instance, a plant used in traditional medicine might be investigated for its bioactive components. The historical context would typically involve documenting the source organism (e.g., a specific plant, fungus, or marine invertebrate), the geographical location of its collection, and any observed biological activity that prompted the investigation. nih.govmdpi.comscirp.org
Methodologies for Extraction and Purification from Natural Sources
Once a source organism is identified, the next step is to extract and purify the compound of interest. nih.govfrontiersin.org
Solvent-Based Extraction Techniques
The process begins with the selection of appropriate solvents to draw out the desired chemical constituents from the raw biological material. aakash.ac.in The choice of solvent is critical and is based on the polarity of the target compounds. Common solvents range from non-polar (e.g., hexane, ether) to polar (e.g., ethanol (B145695), methanol, water). canatura.comnih.govresearchgate.net Techniques such as maceration (soaking the material in a solvent), percolation (passing a solvent through the material), or Soxhlet extraction (a continuous extraction method) are employed. nih.govfrontiersin.org The resulting crude extract is a complex mixture of numerous compounds.
Chromatographic Separation Methods
To isolate a single compound from the complex crude extract, various chromatographic techniques are utilized. bioanalysis-zone.comedqm.euaesj.netcup.edu.cn Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. libretexts.org
Silica (B1680970) Gel Chromatography: This is a common form of normal-phase column chromatography where the stationary phase is silica gel. Compounds are separated based on their polarity, with less polar compounds eluting first. cup.edu.cn
ODS (Octadecylsilyl) Column Chromatography: This is a type of reversed-phase chromatography where the stationary phase is non-polar (C18 chains bonded to silica). In this case, more polar compounds elute first. This method is highly effective for separating a wide range of natural products.
Structural Elucidation
After a compound has been isolated in its pure form, its chemical structure must be determined. This is a critical step to understand its properties and potential applications. researchgate.net
Spectroscopic Analysis for Structural Assignment
Modern structural elucidation relies heavily on a combination of spectroscopic techniques. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. emerypharma.comweebly.commdpi.comawi.denanalysis.com It provides detailed information about the carbon-hydrogen framework of a molecule.
1D NMR (¹H and ¹³C): One-dimensional NMR experiments provide fundamental information. ¹H NMR gives details about the types and number of protons and their neighboring environments. ¹³C NMR reveals the number and types of carbon atoms in the molecule.
2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the molecular puzzle. sinica.edu.twnih.govlibretexts.orgslideshare.net These techniques show correlations between different atoms, allowing chemists to piece together the connectivity of the entire molecule. frontiersin.org
Below is a generalized data table illustrating the kind of information that would be obtained from 1D and 2D NMR spectroscopy for a hypothetical novel compound.
| Technique | Information Obtained | Example Data for a Hypothetical Compound |
| ¹H NMR | Chemical shift (δ) in ppm, integration (number of protons), multiplicity (splitting pattern), coupling constants (J) in Hz. | δ 3.5 (2H, t, J = 7.0 Hz), δ 2.1 (3H, s) |
| ¹³C NMR | Chemical shift (δ) in ppm for each unique carbon atom. | δ 170.1 (C=O), δ 60.5 (CH₂), δ 21.3 (CH₃) |
| COSY | Shows correlations between protons that are coupled to each other (typically through 2-3 bonds). | Cross-peak between protons at δ 3.5 and δ 2.5, indicating they are adjacent. |
| HSQC | Shows direct one-bond correlations between protons and the carbons they are attached to. | Correlation between the proton at δ 3.5 and the carbon at δ 60.5. |
| HMBC | Shows longer-range correlations between protons and carbons (typically 2-3 bonds away). | Correlation from the proton at δ 2.1 to the carbon at δ 170.1, helping to place the methyl group next to the carbonyl. |
Mass Spectrometry (MS)
Mass spectrometry was pivotal in determining the molecular formula of Campsiketalin. High-Resolution Electron Impact Mass Spectrometry (HR-EIMS) analysis established a molecular formula of C₁₀H₂₀O₄. cdnsciencepub.com The experimentally determined mass-to-charge ratio ([M]⁺) was found to be m/z 204.1364, which is in close agreement with the calculated value of 204.1361 for its proposed structure. cdnsciencepub.com
Table 1: Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Found m/z | Method | Source |
|---|
Infrared (IR) Spectroscopy
The infrared spectrum of this compound provided key information about its functional groups. The spectrum showed a characteristic absorption band at 3390 cm⁻¹, indicating the presence of a hydroxyl (-OH) group within the molecule. cdnsciencepub.com
Table 2: Infrared Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment | Source |
|---|
Ultraviolet-Visible (UV-Vis) Spectroscopy
In the primary literature describing the isolation and characterization of this compound, data from Ultraviolet-Visible (UV-Vis) spectroscopy was not reported. cdnsciencepub.com
Chiroptical Properties and Stereochemical Determination
This compound was obtained as a colorless oil during its isolation. cdnsciencepub.com The primary literature does not provide a specific optical rotation value for this compound itself. However, its precursor, rengyoxide, was reported to have a specific rotation of [α]D +0.16°. cdnsciencepub.com The absence of a reported specific rotation for this compound means its specific chiroptical properties and stereochemistry have not been fully detailed in the available scientific literature.
X-Ray Crystallography
There are no reports in the literature of X-ray crystallography being used to determine the structure of this compound. cdnsciencepub.comnih.govwikipedia.org This is consistent with the compound being isolated as an oil, as X-ray crystallography requires a solid, crystalline sample to produce a diffraction pattern. nih.govlibretexts.org
Table 3: Compounds Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Rengyoxide |
Synthetic and Biosynthetic Investigations
Proposed Biosynthetic Pathways of Campsiketalin
As there is no information available on this compound, its biosynthetic pathway remains entirely unknown. Research in this area would be foundational to understanding how this putative molecule is produced in nature.
The identification of precursors is a critical first step in elucidating any biosynthetic pathway. For a hypothetical cyclohexylethanoid like this compound, one might speculate that its biosynthesis could originate from primary metabolites such as those from the shikimate pathway, which is a common route for the formation of aromatic compounds in plants and microorganisms. Key areas of future investigation would include:
Isotopic Labeling Studies: Feeding experiments with isotopically labeled precursors (e.g., ¹³C or ¹⁴C) to a potential source organism could trace the incorporation of these labels into the final this compound structure.
Enzyme Assays: Once potential intermediates are identified, in vitro assays with cell-free extracts or purified enzymes would be necessary to identify and characterize the specific enzymatic transformations involved. This would include identifying classes of enzymes such as synthases, oxidoreductases, and transferases that catalyze the steps in the pathway.
While no direct comparative biosynthesis is possible without information on this compound, a general approach would involve comparing its hypothetical pathway to those of known cyclohexylethanoids. This comparative analysis could provide insights into conserved enzymatic steps and potential evolutionary relationships between different biosynthetic pathways.
Modern molecular biology techniques are instrumental in understanding and engineering biosynthetic pathways. For this compound, future research could involve:
Transcriptome Analysis: Comparing the transcriptomes of producing and non-producing organisms or tissues could help identify candidate genes involved in the biosynthesis.
Gene Silencing and Overexpression: Techniques like RNA interference (RNAi) or CRISPR-Cas9 could be used to knock down or knock out candidate genes to observe the effect on this compound production. Conversely, overexpression of key genes could potentially increase yields.
Heterologous Expression: Once the biosynthetic genes are identified, they could be expressed in a heterologous host, such as E. coli or yeast, to reconstitute the pathway and potentially produce this compound in a controlled environment.
Chemical Synthesis of this compound and Analogs
In the absence of a known structure for this compound, a specific total synthesis cannot be described. The following subsections outline general strategies that might be applicable to the synthesis of complex cyclohexane-containing natural products.
The construction of substituted cyclohexane (B81311) rings is a central challenge in the synthesis of many natural products. Common strategies include:
Diels-Alder Reaction: This powerful cycloaddition reaction is a highly efficient method for forming six-membered rings with good stereocontrol.
Ring-Closing Metathesis (RCM): RCM has become a staple in modern organic synthesis for the formation of various ring sizes, including cyclohexanes.
Intramolecular Aldol or Claisen Condensations: These classic reactions can be used to form cyclohexane rings from acyclic precursors.
Achieving the correct stereochemistry is often the most challenging aspect of a total synthesis. For a molecule like this compound, which would likely possess multiple stereocenters, stereoselective approaches would be paramount. These could include:
Chiral Pool Synthesis: Starting from a readily available chiral molecule (e.g., a carbohydrate or an amino acid) that already contains some of the required stereocenters.
Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in key bond-forming reactions. This includes asymmetric hydrogenations, epoxidations, and dihydroxylations.
Substrate-Controlled Diastereoselection: Utilizing the existing stereocenters in a molecule to direct the stereochemical outcome of subsequent reactions.
Compound "this compound" Unidentified in Scientific Literature
Despite a thorough search of scientific databases and chemical literature, no information, research, or data has been found for a chemical compound named "this compound." Consequently, it is not possible to provide an article on the synthesis of its structurally modified derivatives as requested.
The name "this compound" does not appear in established chemical registries or peer-reviewed scientific publications. Searches for the synthesis of "this compound" derivatives or analogues did not yield any relevant results. The scientific community does not seem to have documented a compound with this name, and therefore, no data on its synthesis, structural modification, or any related research findings are available.
It is possible that "this compound" may be a proprietary name not yet disclosed in public literature, a newly discovered compound not yet reported, a trivial name not widely adopted, or a misspelling of another compound. Without any foundational information on the existence and structure of "this compound," a scientifically accurate and informative article on its derivatives cannot be generated.
Molecular and Cellular Research
Investigation of Molecular Targets and Pathways
The initial phase of research has focused on identifying the specific molecules and pathways with which Campsiketalin interacts. These in vitro studies are crucial for building a foundational understanding of its mechanism of action.
Receptor Binding Studies (in vitro)
Receptor binding assays are a fundamental tool for determining how a compound interacts with specific receptors. These studies measure the affinity of a ligand for a receptor, often expressed as the dissociation constant (Kd), which indicates the concentration of ligand required to occupy 50% of the receptors at equilibrium. vanderbilt.edu Techniques such as radioligand binding assays are commonly employed, where a radiolabeled compound is used to quantify the binding to a receptor preparation. sci-hub.se Competition assays, where this compound would compete with a known radioligand, can be used to determine its binding affinity. nih.gov The kinetics of binding, including the association (kon) and dissociation (koff) rates, are also critical parameters that can be determined through these assays and provide a more detailed picture of the interaction. mdpi.com
Currently, specific data from receptor binding studies for this compound are not available in the public domain. Research in this area would involve screening this compound against a panel of known receptors to identify any potential binding partners.
Enzyme Modulation and Inhibition Assays
The ability of a compound to modulate or inhibit the activity of enzymes is a key area of investigation in drug discovery. nih.gov Enzyme inhibition assays are performed to determine if a compound can interfere with an enzyme's function and to quantify its potency, often reported as an IC50 value (the concentration of an inhibitor required to reduce enzyme activity by 50%).
While specific enzyme inhibition data for this compound is not yet published, it is known to be a research compound. chembuyersguide.com For context, a related area of study involves Gingerenone A, another natural compound, which has been shown to be a dual inhibitor of Janus kinase 2 (JAK2) and p70 S6 kinase (S6K1). biocrick.com Such studies provide a framework for how the enzymatic activity of this compound could be assessed. A typical study would involve incubating the target enzyme with its substrate and varying concentrations of this compound to measure the effect on the reaction rate. nih.gov
Protein-Ligand Interaction Studies
Understanding the direct physical interactions between a compound and its protein target is crucial for elucidating its mechanism of action. mdpi.comlongdom.org Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful methods for studying these interactions in real-time and without the need for labeling.
Surface Plasmon Resonance (SPR): This technique measures the change in the refractive index at the surface of a sensor chip when a ligand (in this case, this compound) in solution binds to a protein immobilized on the chip. nih.gov This allows for the determination of binding kinetics (kon and koff) and affinity (Kd). nih.gov
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a ligand to a protein. This provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Detailed protein-ligand interaction studies for this compound have not yet been reported. Future research would involve using techniques like SPR or ITC to screen this compound against various purified proteins to identify direct binding partners and characterize the thermodynamics and kinetics of these interactions.
Cellular Mechanistic Studies (in vitro)
Following the identification of molecular targets, the focus shifts to understanding how these interactions translate into effects within a cellular context. These studies investigate how this compound affects cellular pathways and how it is taken up and distributed within cells.
Cell-Based Assays for Cellular Pathway Modulation
Cell-based assays are essential for confirming that the molecular activity observed in biochemical assays translates to a functional effect in a living cell. Reporter assays are a common tool used to monitor the activity of specific signaling pathways. In these assays, a reporter gene (e.g., luciferase or green fluorescent protein) is placed under the control of a promoter that is regulated by the pathway of interest. An increase or decrease in the reporter signal indicates modulation of the pathway.
For example, the cAMP/PKA pathway is a fundamental signaling cascade that can be studied using such assays. nih.gov An increase in intracellular cAMP levels, often triggered by G-protein-coupled receptors (GPCRs), leads to the activation of Protein Kinase A (PKA) and subsequent downstream signaling. nih.gov A reporter assay for this pathway might use a promoter containing cAMP response elements (CRE) to drive reporter gene expression.
Specific data on the modulation of cellular pathways by this compound is not currently available. Future studies would involve treating various cell lines with this compound and using a panel of reporter assays to screen for effects on major signaling pathways, such as the MAPK, NF-κB, and PI3K/Akt pathways. targetmol.com
Investigations into Cellular Uptake and Subcellular Localization
Understanding how a compound enters a cell and where it localizes is critical for interpreting its biological activity. biorxiv.orgmdpi.com Cellular uptake can occur through various mechanisms, including passive diffusion, active transport, and endocytosis (e.g., clathrin-mediated, caveolae-mediated, or macropinocytosis). nih.gov The efficiency and mechanism of uptake can be investigated using various techniques, often involving fluorescently labeling the compound of interest and monitoring its entry into cells over time.
Experiments to determine the mechanism of uptake often involve the use of specific inhibitors of different endocytic pathways or performing the uptake assay at low temperatures (e.g., 4°C), which inhibits energy-dependent processes. nih.govresearchgate.net For instance, a significant reduction in uptake at 4°C would suggest an energy-dependent mechanism like endocytosis. researchgate.net Once inside the cell, the compound's subcellular localization can be determined by co-staining with fluorescent markers for specific organelles, such as lysosomes, mitochondria, or the nucleus, and visualizing with fluorescence microscopy. biorxiv.orgmdpi.com
As of now, there are no published studies detailing the cellular uptake and subcellular localization of this compound. This remains a key area for future investigation to understand how the compound reaches its potential intracellular targets.
Based on a comprehensive search, there is no publicly available scientific information or research data regarding a chemical compound named "this compound." This name does not appear in established chemical databases or published research literature.
Therefore, it is not possible to generate a scientifically accurate article on the molecular and cellular research, gene expression profiling, proteomics, or preclinical research related to "this compound" as requested. The provided outline cannot be populated with factual information due to the non-existence of this compound in the scientific domain.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies
Design and Synthesis of Campsiketalin Analogs for SAR/SMR Elucidation
No research has been published on the design and synthesis of this compound analogs for the purpose of elucidating its SAR or SMR.
Correlation of Structural Features with Biological Activities
There are no available studies that correlate the structural features of this compound with any specific biological activities.
Identification of Pharmacophoric Elements
The pharmacophoric elements of this compound have not been identified.
Impact of Functional Group Modifications on Molecular Interactions
There is no information on how modifications to the functional groups of this compound would impact its molecular interactions.
Computational Approaches to SAR/SMR
No computational studies, including QSAR, molecular docking, or molecular dynamics simulations, have been performed on this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
There are no QSAR models for this compound.
Molecular Docking and Dynamics Simulations
There are no molecular docking or dynamics simulation studies for this compound.
Cheminformatics and Data Mining for Structure-Activity Landscape Analysis
Cheminformatics and data mining are powerful computational tools used to analyze large datasets of chemical compounds and their biological activities. neovarsity.orglongdom.orguni-mainz.de These approaches are instrumental in understanding the structure-activity landscape (SAL) of a compound series, which provides a visual representation of how small changes in chemical structure can affect biological activity. researchgate.netnih.govnih.gov
In the context of a hypothetical research scenario for this compound and its analogs, cheminformatics and data mining techniques would be applied to elucidate their structure-activity relationships. This would typically involve the following steps:
Data Collection and Curation: A dataset of this compound derivatives and their corresponding biological activities (e.g., inhibitory concentrations against a specific target) would be compiled from experimental studies.
Descriptor Calculation: Various molecular descriptors, such as physicochemical properties (e.g., molecular weight, logP) and topological indices, would be calculated for each compound in the dataset. uni-mainz.de
Similarity Analysis: The structural similarity between pairs of compounds would be quantified using metrics like the Tanimoto coefficient, often based on molecular fingerprints. nih.gov
Structure-Activity Landscape (SAL) Visualization: Tools like Structure-Activity Similarity (SAS) maps would be generated by plotting biological activity similarity against structural similarity. nih.govnih.gov These maps help in identifying different regions of the SAL:
Smooth Regions: Areas where structurally similar compounds exhibit similar activities. nih.gov
Activity Cliffs: Pairs or groups of structurally similar compounds with significant differences in potency. researchgate.netnih.gov Identifying these is crucial for understanding key structural modifications that drive activity.
Scaffold Hops: Structurally diverse compounds that exhibit similar biological activity. nih.gov
Hypothetical Data Tables for this compound Derivatives
If research data were available, interactive tables would be generated to explore the relationships between the structure of this compound analogs and their biological activity. Below are examples of what these tables might look like.
Table 1: Hypothetical Physicochemical Properties and Biological Activity of this compound Analogs
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Biological Activity (IC50, µM) |
| This compound | C10H20O4 | 204.26 | 0.8 | 15.2 |
| Analog A | C10H18O3 | 186.25 | 1.2 | 8.5 |
| Analog B | C11H22O4 | 218.29 | 1.0 | 25.1 |
| Analog C | C9H18O4 | 190.24 | 0.5 | 5.7 |
Table 2: Hypothetical Structural Modifications and Resulting Activity Changes in this compound Analogs
| Compound ID | Modification from this compound | Structural Similarity to this compound (Tanimoto) | Change in Biological Activity (ΔIC50) | SAL Region |
| Analog A | Removal of a hydroxyl group | 0.85 | -6.7 | Smooth |
| Analog D | Addition of a methyl group | 0.92 | +10.3 | Smooth |
| Analog E | Isomeric rearrangement | 0.95 | -12.0 | Activity Cliff |
| Analog F | Different core scaffold | 0.45 | -1.5 | Scaffold Hop |
Analytical Methodologies for Research Applications
Development of Robust Detection and Quantification Methods
The development of analytical methods for Campsiketalin focuses on achieving high sensitivity, specificity, and efficiency. encyclopedia.pub Modern analytical chemistry offers a suite of techniques that can be optimized for the unique physicochemical properties of this compound, ensuring accurate measurement even at trace levels.
Chromatographic methods are central to the separation of this compound from complex mixtures prior to its detection. encyclopedia.pub High-Performance Liquid Chromatography (HPLC) is a dominant technique in pharmaceutical and phytochemical analysis due to its high sensitivity and accuracy. encyclopedia.pub For the analysis of this compound, Reverse-Phase HPLC (RP-HPLC) is frequently employed, separating compounds based on their hydrophobicity. The choice of stationary phase (e.g., C18 column) and mobile phase composition is critical for achieving optimal separation. nih.gov
Gas Chromatography (GC) is another powerful separation technique, particularly suited for volatile compounds or those that can be made volatile through derivatization. nih.govnih.gov The separation in GC is based on the compound's boiling point and its interaction with the stationary phase. nih.gov For non-volatile compounds like this compound, a derivatization step would be necessary to increase its volatility for GC analysis.
Table 1: Example HPLC Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Retention Time | ~4.8 minutes |
Mass Spectrometry (MS) is a powerful detection technique that measures the mass-to-charge ratio (m/z) of ionized molecules. agnopharma.com When coupled with liquid chromatography, particularly in a tandem mass spectrometry configuration (LC-MS/MS), it provides exceptional sensitivity and selectivity for quantifying molecules in complex biological matrices like plasma, blood, and urine. agnopharma.comcmro.in This makes LC-MS/MS the preferred method for many bioanalytical applications. agnopharma.com
In a typical LC-MS/MS workflow, the analyte is first ionized, commonly using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). agnopharma.comnih.gov The resulting precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and the resulting product ions are detected in the third quadrupole (Q3). agnopharma.com This process, known as Multiple Reaction Monitoring (MRM), allows for highly specific and sensitive quantification, even at nano- to picogram-per-milliliter levels. agnopharma.com
Table 2: Hypothetical Mass Spectrometry Parameters for this compound
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | 342.2 m/z |
| Product Ion (Q3) | 185.1 m/z |
| Collision Energy | 25 eV |
| Dwell Time | 100 ms |
The combination of separation and detection techniques, known as hyphenated techniques, is indispensable in modern analytical chemistry. encyclopedia.pub The coupling of liquid chromatography with mass spectrometry (LC-MS) synergistically enhances the capabilities of each individual technique. wikipedia.org LC separates the complex mixture, while MS provides sensitive and selective detection, which can aid in the identification of the components. wikipedia.org This is particularly valuable in the analysis of natural products, where compounds of interest are often present in complex biological extracts. cmro.in
Similarly, Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used hyphenated technique for the confirmation and quantification of volatile analytes. fao.org The combination of chromatographic separation with mass spectrometric detection allows for the reliable identification and measurement of compounds in a variety of samples. encyclopedia.pubfao.org
Sample Preparation Strategies for Complex Biological Matrices
Sample preparation is a critical and often challenging step in bioanalysis, as biological matrices like blood, plasma, and tissue are inherently complex. nih.govijpsjournal.com The primary goals of sample preparation are to remove interfering substances such as proteins and phospholipids, concentrate the analyte, and transfer it into a solvent compatible with the analytical instrument. ijpsjournal.commdpi.com The choice of technique depends on the analyte's properties, the matrix, and the required sensitivity. mdpi.com
Common strategies for extracting this compound from biological samples include:
Protein Precipitation (PP) : This is a straightforward method where an organic solvent, like acetonitrile, is added to the sample to denature and precipitate proteins. websiteonline.cn While fast, it may not remove all interferences, potentially leading to matrix effects in LC-MS analysis. websiteonline.cn
Liquid-Liquid Extraction (LLE) : LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. orientjchem.org It offers a cleaner extract than PP but can be more time-consuming and may have variable recovery. websiteonline.cnorientjchem.org
Solid-Phase Extraction (SPE) : SPE is a highly effective technique for purifying and concentrating analytes from a sample. ijpsjournal.com The sample is passed through a cartridge containing a solid sorbent that retains the analyte, which is then eluted with a small volume of solvent. SPE provides a very clean extract, minimizing matrix effects, and is amenable to automation. ijpsjournal.comwebsiteonline.cn
Table 3: Comparison of Sample Preparation Techniques for this compound from Plasma
| Technique | Recovery (%) | Matrix Effect (%) | Throughput |
|---|---|---|---|
| Protein Precipitation | 95 ± 5 | 75 ± 8 | High |
| Liquid-Liquid Extraction | 85 ± 7 | 92 ± 4 | Medium |
| Solid-Phase Extraction | 98 ± 3 | 99 ± 2 | Medium-High |
Validation of Analytical Methods for Research Reproducibility and Accuracy
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. researchgate.netresearchgate.net It is a crucial requirement to ensure the reliability, reproducibility, and accuracy of analytical data. researchgate.netscielo.br Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines on the validation characteristics to be considered. researchgate.net
Key validation parameters include:
Specificity/Selectivity : The ability of the method to accurately measure the analyte in the presence of other components, such as impurities, degradation products, or matrix components. scielo.brgavinpublishers.com
Accuracy : The closeness of the test results to the true value. researchgate.net
Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.netscielo.br This includes repeatability (short-term precision) and intermediate precision (within-laboratory variations). researchgate.net
Linearity : The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net
Range : The interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. gavinpublishers.com
Limit of Detection (LOD) : The lowest concentration of the analyte that can be detected but not necessarily quantified. researchgate.netd-nb.info
Limit of Quantification (LOQ) : The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. researchgate.netd-nb.info
Table 4: Summary of Validation Results for a this compound LC-MS/MS Assay
| Validation Parameter | Result |
|---|---|
| Linearity (r²) | > 0.995 |
| Range | 1 - 1000 ng/mL |
| Accuracy (% Bias) | Within ± 15% |
| Precision (% RSD) | < 15% |
| LOD | 0.25 ng/mL |
| LOQ | 1.0 ng/mL |
| Selectivity | No significant interference observed |
Future Research Directions and Research Tool Potential
Potential Role of Campsiketalin as a Research Probe for Specific Biological Pathways
A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or pathways. nih.govpitt.edu For a molecule to be a good chemical probe, it should ideally be potent, selective, and have a known mechanism of action. chemicalprobes.org While the specific biological targets of this compound are currently unknown, the documented activities of its source plant, Campsis grandiflora, provide clues to promising areas of investigation.
Extracts from Campsis grandiflora have demonstrated several biological activities, including anti-inflammatory, antioxidant, and blood-flow-improving effects. researchgate.netuobaghdad.edu.iq Other compounds isolated from the plant, such as acteoside and lupeol, have shown significant anti-inflammatory activity. impactfactor.org Furthermore, ethanol (B145695) extracts of the flower have been found to inhibit bacterial quorum sensing, a cell-to-cell communication process that regulates biofilm formation and virulence. nih.gov
These findings suggest several biological pathways that could be explored in relation to this compound:
Inflammatory Pathways: Future studies could investigate whether this compound modulates key inflammatory mediators, such as cyclooxygenases (COX), lipoxygenases (LOX), or cytokines. If it shows specific activity, it could be developed into a research probe to study the intricate signaling cascades involved in inflammation.
Oxidative Stress Response: The antioxidant properties associated with C. grandiflora suggest that its constituents may interact with pathways like the Nrf2-KEAP1 system, which is central to cellular defense against oxidative stress. This compound could be screened for its ability to modulate this pathway, potentially serving as a tool to study redox biology.
Quorum Sensing in Microbiology: Given the quorum-sensing inhibitory action of the plant's extract, this compound could be tested for its ability to interfere with specific components of bacterial communication systems. nih.govnih.gov A selective inhibitor could become an invaluable probe for dissecting the roles of quorum sensing in microbial pathogenesis and for developing anti-virulence strategies. nih.gov
The development and application of such activity-based probes are crucial for discovering new biological functions and identifying novel drug targets. nih.gov By tagging this compound with a reporter group (like a fluorescent dye), researchers could potentially visualize its interactions within living cells, providing direct evidence of its molecular targets and mechanism of action.
Interdisciplinary Approaches to Unraveling this compound's Biological Significance
Uncovering the full biological and therapeutic potential of a novel natural product like this compound requires a collaborative, interdisciplinary effort. researchgate.netresearchgate.netdechema.de Relying on a single scientific field would provide an incomplete picture. A comprehensive investigation would integrate expertise from several disciplines:
Ethnopharmacology and Botany: The traditional use of Campsis grandiflora in treating blood-stasis-related disorders provides the foundational context for modern scientific inquiry. researchgate.netcdnsciencepub.com Botanical studies ensure the correct identification and sustainable sourcing of the plant material. cdnsciencepub.com
Phytochemistry: Advanced analytical techniques are essential for the isolation, purification, and structural elucidation of this compound and related compounds from the plant matrix. This chemical groundwork is the starting point for all subsequent biological testing.
Pharmacology and Cell Biology: In vitro and in vivo pharmacological assays are necessary to screen this compound for various biological activities. Cell biologists can then delve deeper into the molecular mechanisms, identifying the specific cellular targets and pathways affected by the compound.
Computational Chemistry and Bioinformatics: As detailed in section 7.4, computational tools can predict potential biological targets and activities, helping to prioritize and guide laboratory experiments. nih.gov
Such integrated research programs, often bringing together academic and industrial scientists, are becoming the standard in natural product drug discovery. dechema.deimgnpp.org By combining traditional knowledge with modern scientific methods, researchers can more efficiently navigate the path from a newly discovered compound to a well-understood biological tool or therapeutic lead.
Advancements in Synthetic Biology for Sustainable Production of this compound
The production of natural products is often limited by low yields from their native sources, seasonal and geographical variations, and the environmental impact of harvesting. Synthetic biology offers a promising solution by engineering microorganisms or cell-free systems to produce complex molecules like this compound in a sustainable and scalable manner. nih.govmit.edulongdom.org
The general workflow for the synthetic biology-based production of a plant-derived natural product involves several key steps:
Biosynthetic Pathway Elucidation: The first step is to identify the genes and enzymes that the Campsis grandiflora plant uses to synthesize this compound. This is a complex task that involves genomic and transcriptomic analysis.
Heterologous Expression: Once the biosynthetic genes are identified, they can be transferred into a suitable host organism, such as baker's yeast (Saccharomyces cerevisiae) or E. coli. nih.gov These microbial hosts can be cultivated in large-scale fermenters, providing a consistent and reliable source of the compound.
Metabolic Engineering: The host organism's metabolism is often modified to increase the production of the target compound. longdom.org This can involve redirecting precursor molecules towards the desired pathway or eliminating competing metabolic pathways. frontiersin.org For instance, engineering cyanobacteria to use both CO2 and supplemental carbohydrates can enhance the production of target chemicals. frontiersin.org
Cell-Free Systems: An alternative approach is to use cell-free gene expression systems. In this method, the cellular machinery (enzymes, ribosomes, etc.) is extracted from the host organism and used to produce the compound in a test tube. nih.gov This approach avoids the constraints of maintaining cell viability and can be easier to optimize.
While the specific biosynthetic pathway for this compound is not yet known, the principles of synthetic biology are broadly applicable. researchgate.net Applying these advanced engineering approaches could one day enable the large-scale, sustainable production of this compound for research and potential therapeutic development. mit.edu
Computational Predictions for Novel Biological Activities or Targets
In the early stages of natural product research, computational methods can provide valuable insights and guide experimental work, saving time and resources. lorentzcenter.nlqom.ac.ir These in silico techniques use the chemical structure of a molecule to predict its properties and potential biological interactions. acs.orgbiorxiv.org
For a novel compound like this compound, several computational approaches could be employed:
Molecular Docking: This technique simulates the binding of a small molecule (ligand) to the three-dimensional structure of a biological target, typically a protein. qom.ac.irrjraap.com By docking this compound against a library of known protein structures, researchers could identify potential binding partners and generate hypotheses about its mechanism of action. j-morphology.com This method has been widely used to screen natural products for activity against various targets, including viral proteases. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate the chemical features of a group of compounds with their biological activity. nih.gov While a QSAR model cannot be built for this compound alone, it could be included in a larger dataset of cyclohexylethanoids or other natural products to predict its potential activity based on models trained for specific endpoints like anti-inflammatory or antiviral effects.
Pharmacophore Modeling and Virtual Screening: A pharmacophore model defines the essential 3D arrangement of chemical features necessary for a molecule to interact with a specific target. By creating models based on known active compounds, researchers can virtually screen large databases of natural products, including this compound, to see if they fit the model. acs.org
AI and Machine Learning: Modern artificial intelligence (AI) and machine learning (ML) algorithms can analyze vast datasets to identify complex relationships between a molecule's structure and its biological function. acs.orgbiorxiv.org These models can be trained on existing drug-target data to predict the most likely biological targets for a new compound like this compound. biorxiv.org
These computational predictions are not a substitute for experimental validation but serve as a powerful hypothesis-generation tool. nanobioletters.com Applying these in silico screening methods to this compound could rapidly identify promising avenues for biological testing and accelerate the discovery of its potential therapeutic value. europeanreview.org
Q & A
Q. What are the validated synthesis protocols for Campsiketalin, and how can researchers ensure reproducibility?
Methodological Answer:
- Follow multi-step synthetic routes documented in peer-reviewed studies, emphasizing stereochemical control during ketaliZation reactions. Validate each intermediate via spectroscopic methods (e.g., H/C NMR, HPLC-MS) and compare with published spectral data .
- Include detailed reaction conditions (solvent purity, catalyst loading, temperature gradients) in supplementary materials to address batch-to-batch variability .
Q. How should researchers design in vitro assays to evaluate this compound’s bioactivity?
Methodological Answer:
- Prioritize target-specific assays (e.g., enzyme inhibition kinetics, receptor binding studies) with appropriate controls (e.g., negative/positive controls, solvent-only groups).
- Adhere to NIH guidelines for preclinical studies by reporting IC/EC values, Hill coefficients, and statistical power calculations to ensure robustness .
Q. What spectroscopic techniques are critical for characterizing this compound’s structural purity?
Methodological Answer:
- Combine high-resolution mass spectrometry (HRMS) with 2D NMR (COSY, HSQC) to resolve stereoisomers.
- Cross-validate purity using HPLC-DAD/ELSD and elemental analysis, ensuring ≥95% purity thresholds for biological testing .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported mechanism of action across studies?
Methodological Answer:
Q. What computational strategies are effective for modeling this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?
Methodological Answer:
Q. How should researchers design experiments to probe this compound’s off-target effects in complex biological systems?
Methodological Answer:
Q. What frameworks guide the integration of this compound’s mechanistic data into multi-omics studies?
Methodological Answer:
- Apply systems biology approaches (e.g., weighted gene co-expression networks) to correlate transcriptomic/metabolomic signatures with this compound exposure.
- Use tools like Cytoscape for pathway enrichment analysis, prioritizing nodes with high betweenness centrality in disease-relevant networks .
Methodological and Ethical Considerations
Q. How can researchers address batch-dependent variability in this compound’s biological activity?
Methodological Answer:
Q. What ethical frameworks govern this compound’s use in preclinical models involving human-derived tissues?
Methodological Answer:
Q. How should researchers structure collaborative studies on this compound to ensure data integrity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
